![molecular formula 2 C17H18N3O3S.Mg.3 H2O B194797 埃索美拉唑镁 CAS No. 161973-10-0](/img/structure/B194797.png)
埃索美拉唑镁
描述
Esomeprazole Magnesium is a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, erosive esophagitis, and Zollinger-Ellison syndrome . It works by decreasing the amount of acid produced by the stomach .
Synthesis Analysis
Esomeprazole magnesium was synthesized from 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine by chlorination, condensation, asymmetric oxidation, methoxylation, and then reacted with magnesium chloride . The overall yield was 73.6% .Molecular Structure Analysis
The molecular structure of esomeprazole magnesium derivative in the solid-state was determined using the single crystal X-ray diffraction technique . The structure revealed the bonding relationships between esomeprazole heteroatoms and magnesium .Chemical Reactions Analysis
Esomeprazole and its related impurities’ development in the presence of aspirin was traditionally difficult due to aspirin’s sensitivity to basic conditions and esomeprazole’s sensitivity to acidic conditions . The objective of the present research work was to develop a gradient reversed-phase liquid chromatographic method to separate all the degradation products and process-related impurities from the main peak .Physical And Chemical Properties Analysis
The particle size of the drug was analyzed through Malvern zetasizer employing water as diluent and found to be 11.818 µm . The quantitative solubility of Esomeprazole magnesium was predicted in various solvents at 25 0 C and found that it was most soluble in methanol and was least soluble in distilled water .科学研究应用
Gastric Acid Suppression and Peptic Ulcer Treatment
Esomeprazole magnesium is a proton pump inhibitor (PPI) that selectively acts on the H+/K±ATPase of gastric parietal cells. It effectively inhibits gastric acid secretion and is widely used for treating peptic ulcers, including gastric and duodenal ulcers . The dual-release EMZ-Mg pulsed capsules have demonstrated promising results in inhibiting gastric acid secretion both in vitro and in vivo.
Dual-Release Formulations for Improved Efficacy
The development of dual-release EMZ-Mg pulsed capsules involves microcrystalline cellulose core pellets loaded with drug-loading layers, isolating layers, and enteric-coating layers. These capsules achieve prolonged mean residence time, higher area under the curve (AUC) values, and improved bioavailability compared to the reference preparation (Nexium). The dual-release characteristic ensures effective acid suppression .
Oral Nanosuspensions for Enhanced Bioavailability
Researchers have explored oral nanosuspensions of esomeprazole magnesium trihydrate. These nanosuspensions improve drug solubility and bioavailability. Both top-down and bottom-up approaches have been used to prepare these nanosuspensions, enhancing drug delivery and therapeutic efficacy .
Pathophysiological Markers of Preeclampsia
Studies have assessed the effects of esomeprazole magnesium hydrate and trihydrate on pathophysiological markers of preeclampsia using preclinical human models. While this area requires further investigation, it highlights the compound’s potential in maternal health .
Structural Insights: Crystallization of Esomeprazole Magnesium Derivative
The molecular structure of esomeprazole magnesium derivative has been reported for the first time using single crystal X-ray diffraction. This structural analysis provides insights into the bonding relationships between esomeprazole heteroatoms and magnesium, contributing to our understanding of its properties .
安全和危害
Esomeprazole magnesium can cause kidney problems. Tell your doctor if you are urinating less than usual, or if you have blood in your urine . Diarrhea may be a sign of a new infection. Call your doctor if you have diarrhea that is watery or has blood in it . Esomeprazole may cause new or worsening symptoms of lupus .
属性
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORUUGOSLYAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36MgN6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esomeprazole magnesium | |
CAS RN |
161973-10-0, 95382-33-5 | |
Record name | Esomeprazole magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161973-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole magnesium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095382335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (T-4)-bis[6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-.kappa.O]-1H-benzimidazolato-.kappa.N3]-magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426QFE7XLK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。